REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([O:8][CH:9]2[CH2:12][N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:10]2)=[CH:4][CH:3]=1.Br[C:21]1[C:22](=[O:29])[N:23]([CH3:28])[CH:24]=[C:25]([Br:27])[CH:26]=1.C([O-])([O-])=O.[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.O1CCOCC1>[Br:27][C:25]1[CH:26]=[C:21]([NH:1][C:2]2[N:7]=[CH:6][C:5]([O:8][CH:9]3[CH2:12][N:11]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:10]3)=[CH:4][CH:3]=2)[C:22](=[O:29])[N:23]([CH3:28])[CH:24]=1 |f:2.3.4,5.6.7.8.9|
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=N1)OC1CN(C1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(N(C=C(C1)Br)C)=O
|
Name
|
Cs2CO3
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Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
260 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
125 mg
|
Type
|
catalyst
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 100-mL round-bottomed flask equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
The system was evacuated
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Type
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ADDITION
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Details
|
refilled with N2
|
Type
|
TEMPERATURE
|
Details
|
It was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered off
|
Type
|
WASH
|
Details
|
washed with methanol (100 mL)
|
Type
|
CUSTOM
|
Details
|
The combined filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified on reverse-phase Combiflash
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(N(C1)C)=O)NC1=CC=C(C=N1)OC1CN(C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.46 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |